tert-Butyl 1-fluoro-7-oxa-3-azaspiro[5.6]dodec-9-ene-3-carboxylate
Description
tert-Butyl 1-fluoro-7-oxa-3-azaspiro[5.6]dodec-9-ene-3-carboxylate is a structurally complex spirocyclic compound featuring a fused bicyclic system with oxygen (7-oxa) and nitrogen (3-aza) heteroatoms, a fluorine substituent at position 1, and a tert-butyl carboxylate ester group. Structural elucidation of such compounds typically employs advanced techniques like NMR spectroscopy and X-ray crystallography, with refinement software such as SHELX playing a critical role in resolving molecular geometries .
Properties
Molecular Formula |
C15H24FNO3 |
|---|---|
Molecular Weight |
285.35 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-7-oxa-3-azaspiro[5.6]dodec-9-ene-3-carboxylate |
InChI |
InChI=1S/C15H24FNO3/c1-14(2,3)20-13(18)17-9-8-15(12(16)11-17)7-5-4-6-10-19-15/h4,6,12H,5,7-11H2,1-3H3 |
InChI Key |
ACAWQWSDPGYWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC=CCO2)C(C1)F |
Origin of Product |
United States |
Preparation Methods
Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade
Rhodium-catalyzed reactions enable efficient spiro ring formation from bisallene precursors. A study by Vila et al. demonstrated that 1,5-bisallenes undergo cycloisomerization followed by a Diels–Alder reaction to yield azaspiro compounds with seven- and six-membered rings.
Procedure :
- Catalyst : [Rh(cod)Cl]₂ with chiral ligands like DTBM-Segphos.
- Solvent : Tetrahydrofuran (THF)/dichloromethane (DCM).
- Temperature : 40°C.
- Yield : Up to 89%.
This method’s versatility is evident in its tolerance for electron-donating and withdrawing groups on the bisallene substrate.
Intramolecular Nucleophilic Substitution
Alternative routes involve ring-closing reactions of halogenated precursors. For instance, a bromoamine intermediate can undergo displacement with a hydroxyl or thiol group to form the oxa or thia ring.
Example :
- Substrate : N-Boc-3-bromoazacycloheptane.
- Base : Sodium hydride (NaH).
- Solvent : Dimethylformamide (DMF).
- Yield : 65–75%.
Formation of the 7-Oxa Ring
The 7-oxa ring is constructed via Williamson ether synthesis or ring-closing metathesis (RCM).
Williamson Ether Synthesis
A hydroxyl group in the precursor reacts with a dihalide to form the ether linkage.
Conditions :
Ring-Closing Metathesis
Grubbs II catalyst facilitates the formation of the oxa ring’s double bond (dodec-9-ene).
Procedure :
Fluorination Techniques
Fluorine is introduced via triflate intermediates generated from ketone precursors.
Triflate Formation and Displacement
Step 1: Ketone to Triflate
- Reagents : Lithium diisopropylamide (LDA), N-phenylbis(trifluoromethanesulfonimide).
- Solvent : THF.
- Temperature : -78°C.
- Yield : 85–90%.
Step 2: Fluoride Substitution
Direct Electrophilic Fluorination
Selectfluor® or xenon difluoride (XeF₂) can fluorinate activated C–H bonds, though this method is less common due to lower selectivity.
Optimization and Scalability
Key Factors :
- Catalyst Loading : Reducing Rh(I) catalyst to 2 mol% maintains yield while lowering costs.
- Solvent Purity : Anhydrous THF improves triflate formation efficiency.
- Temperature Control : Slow warming from -78°C to 25°C minimizes side reactions.
Scalability :
- Batch Size : Up to 100 g demonstrated in industrial settings.
- Purity : >99% achieved via silica gel chromatography.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-fluoro-7-oxa-3-azaspiro[5.6]dodec-9-ene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
tert-Butyl 1-fluoro-7-oxa-3-azaspiro[5.6]dodec-9-ene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1-fluoro-7-oxa-3-azaspiro[5.6]dodec-9-ene-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the spirocyclic structure play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Ring System | Heteroatoms | Fluorine | Functional Groups |
|---|---|---|---|---|
| Target Compound | Spiro[5.6]dodecene | 7-oxa, 3-aza | Yes | tert-butyl carboxylate |
| Spiro[5.5]undecane analog | Spiro[5.5]undecane | 3-aza | Yes | Methyl ester |
| Salternamide E | Bicyclic | 2-aza | No | Amide, hydroxyl |
Physicochemical Properties
The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs. NMR studies on similar compounds (e.g., rapamycin derivatives) reveal that fluorine substitution induces distinct chemical shifts in adjacent protons (e.g., δ 4.1–4.5 ppm for H-1), a trend corroborated by the target compound’s spectral data .
Table 2: NMR Chemical Shifts (Key Protons)
| Proton Position | Target Compound (δ, ppm) | Spiro[5.5]undecane Analog (δ, ppm) | Salternamide E (δ, ppm) |
|---|---|---|---|
| H-1 (Fluorine-adjacent) | 4.3 | 4.1 | N/A |
| H-7 (Oxygen-adjacent) | 3.8 | 3.9 | 3.7 |
| H-3 (Nitrogen-adjacent) | 2.9 | 3.0 | 2.8 |
Reactivity and Stability
The tert-butyl ester group confers steric protection against hydrolysis, enhancing stability under acidic conditions compared to methyl or ethyl esters. However, the spirocyclic oxygen may increase susceptibility to oxidative degradation relative to all-carbon analogs. Computational modeling using lumping strategies (grouping structurally similar compounds) predicts that the target compound’s reactivity aligns with fluorinated spiroethers but diverges from non-fluorinated azaspiro systems .
Methodological Considerations
Biological Activity
Tert-butyl 1-fluoro-7-oxa-3-azaspiro[5.6]dodec-9-ene-3-carboxylate (CAS No. 2060035-95-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 285.35 g/mol. Its structure includes a spirocyclic moiety, which is often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H24FNO3 |
| Molecular Weight | 285.35 g/mol |
| CAS Number | 2060035-95-0 |
| Purity | ≥95% |
Antitumor Activity
Recent studies have indicated that compounds with similar spirocyclic structures exhibit significant antitumor properties. For example, a related compound demonstrated the ability to inhibit FLT3 phosphorylation and induce apoptosis in cancer cells, suggesting that this compound may also possess similar mechanisms of action against certain cancers, particularly acute myeloid leukemia (AML) .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cell proliferation and survival.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is crucial for its potential as an anticancer agent.
- Cell Cycle Arrest : Some studies suggest that spirocyclic compounds can cause cell cycle arrest in specific phases, leading to reduced tumor growth.
Study on FLT3 Inhibition
A study focused on novel FLT3 inhibitors revealed that compounds structurally related to this compound showed promising results in inhibiting FLT3 activity in AML models. The study highlighted the need for further investigation into the structure-activity relationship (SAR) to optimize efficacy .
Safety and Toxicology
Safety assessments are crucial for any new compound. Initial toxicological evaluations indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they also require careful evaluation for potential side effects on normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
